Vinyl Radical (Ethylenyl) vs. Methyl Radical: Reaction Kinetics with Molecular Oxygen
The rate constant for the reaction of the vinyl radical (C₂H₃) with molecular oxygen (O₂) is (1.0±0.4)×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K [1]. This is a second-order, bimolecular reaction. In stark contrast, the reaction of the methyl radical (·CH₃) with O₂ is a three-body, pressure-dependent process with a rate constant of (2.4±0.8)×10⁻³⁰ cm⁶ molecule⁻² s⁻¹ at 298 K [2]. This ~20 order of magnitude difference in rate constants and a complete change in reaction order mean that the vinyl radical is consumed by O₂ orders of magnitude faster under all realistic conditions. Using methyl radical kinetics to model a vinyl system would introduce gross errors in predicted radical concentrations and ignition delays.
| Evidence Dimension | Rate Constant for Reaction with O₂ (298 K) |
|---|---|
| Target Compound Data | k = (1.0±0.4)×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (Second-order) |
| Comparator Or Baseline | Methyl Radical (·CH₃): k = (2.4±0.8)×10⁻³⁰ cm⁶ molecule⁻² s⁻¹ (Third-order) |
| Quantified Difference | Approximately 19 orders of magnitude difference in the magnitude of the rate constant expression; reaction order differs. |
| Conditions | Gas-phase, 298 K, pressure 20 Torr (vinyl) / 2-10 Torr (methyl) with He or Ar buffer gas. |
Why This Matters
This vast difference mandates the use of the specific, high-quality kinetic data for the vinyl radical for accurate modeling of combustion processes, atmospheric degradation of olefins, and any system where O₂ is present.
- [1] Krueger, H., & Weitz, E. (1988). Diode laser probes of vinyl radical kinetics: The reaction of C2H3 with HCl and DCl. The Journal of Chemical Physics, 88(3), 1608–1616. DOI: 10.1063/1.454139 View Source
- [2] Pratt, G.L., & Wood, S.W. (1984). Kinetics of the reaction of methyl radicals with oxygen. J. Chem. Soc. Faraday Trans. 1, 80, 3419. NIST Chemical Kinetics Database. View Source
